4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its cyclohexenone backbone and substituents. The parent structure, cyclohex-2-en-1-one, is substituted at the 3-position with a [[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl] group and at the 4- and 5-positions with hydroxymethyl and dimethyl groups, respectively. The oxan-2-yl moiety corresponds to a pyranose ring, indicating a glycosidic linkage. Systematic identification via PubChem (CID 137796439) confirms the structure and provides access to its chemical registries.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₂₆O₈ was established through high-resolution mass spectrometry (HRMS), with a calculated molecular weight of 346.37 g/mol . Elemental analysis aligns with this composition, showing negligible deviation (<0.3%) for carbon, hydrogen, and oxygen content. The molecule’s oxygen-rich nature (37.0% by mass) arises from its multiple hydroxyl and ether functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆O₈ |
| Molecular Weight | 346.37 g/mol |
| Oxygen Content | 37.0% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR : The cyclohexenone proton (H-2) resonates as a singlet near δ 6.2 ppm due to conjugation with the carbonyl group. The hydroxymethyl groups (H-4 and H-3’) exhibit split signals between δ 3.4–4.2 ppm, while the pyranose ring protons (H-3’’–H-6’’) show complex splitting patterns characteristic of glycosidic linkages. The anomeric proton (H-1’’) appears as a doublet near δ 5.1 ppm (J = 3.5 Hz), confirming the β-configuration of the glycosidic bond.
¹³C NMR : The carbonyl carbon (C-1) is observed at δ 208.5 ppm. The oxan-2-yl carbons (C-1’’–C-6’’) resonate between δ 60–105 ppm, with C-1’’ at δ 102.4 ppm indicative of the glycosidic ether linkage. Quaternary carbons (C-4 and C-5) are identified via DEPT-135 absence at δ 45.2 and δ 50.7 ppm, respectively.
Infrared (IR) and Mass Spectrometric (MS) Profiles
IR Spectroscopy : Strong absorption at 3400–3200 cm⁻¹ corresponds to O–H stretching from hydroxyl groups. The carbonyl (C=O) stretch of the enone appears at 1715 cm⁻¹ , while C–O–C ether vibrations from the pyranose ring are observed at 1120–1070 cm⁻¹ .
Mass Spectrometry : The molecular ion peak at m/z 346.37 ([M]⁺) fragments via loss of hydroxyl groups (–18 Da) and cleavage of the glycosidic bond (–132 Da), yielding prominent ions at m/z 328 and 214 .
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray diffraction of analogous cyclohexenone derivatives reveals a half-chair conformation for the cyclohexenone ring, with the carbonyl group adopting an axial orientation. For this compound, computational models predict similar ring puckering, though experimental data are limited due to challenges in crystallizing highly hydroxylated molecules. The pyranose ring likely exists in a ⁴C₁ chair conformation , stabilized by intramolecular hydrogen bonds between adjacent hydroxyl groups.
Tautomerism and Stereochemical Considerations
The α,β-unsaturated ketone system permits keto-enol tautomerism , though the enol form is disfavored due to steric hindrance from the 5,5-dimethyl groups. The molecule contains four stereocenters (C-3, C-4, C-2’’, and C-5’’), with the absolute configuration inferred from synthetic precursors in patent literature. The glycosidic linkage’s β-anomeric configuration was confirmed via NMR coupling constants (J = 3.5 Hz).
Properties
Molecular Formula |
C16H26O8 |
|---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3 |
InChI Key |
XBRXLXOCHNGHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclohexenone Core Functionalization
The synthesis begins with 4,4-dimethylcyclohex-2-en-1-one, which undergoes hydroxymethylation at C3 via aldol condensation. In a reported procedure, formaldehyde (HCHO) reacts with 4,4-dimethylcyclohex-2-en-1-one in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This yields 2-(hydroxymethyl)-4,4-dimethylcyclohex-2-en-1-one (1b ) in 80% yield after silica gel chromatography.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Substrate | 4,4-dimethylcyclohex-2-en-1-one |
| Catalyst | DMAP (0.2 equiv) |
| Solvent | THF |
| Temperature | Room temperature |
| Workup | HCl quenching, CH₂Cl₂ extraction |
¹H NMR data for 1b confirms the hydroxymethyl group (δ 4.21 ppm, singlet) and enone protons (δ 6.90 ppm, triplet).
Glycosylation of the Hydroxymethyl Group
The hydroxymethyl group at C3 is glycosylated using a trichloroacetimidate or thioglycoside donor. A block glycosylation strategy, as demonstrated in cyclic pentasaccharide synthesis, is adapted here:
- Protection : The primary hydroxyl groups of D-glucose are benzylated, while secondary hydroxyls are acetylated to form a fully protected glucopyranosyl donor.
- Activation : The cyclohexenone’s hydroxymethyl group is converted to a better leaving group (e.g., acetate via acetic anhydride).
- Coupling : The glycosyl donor (e.g., 2,3,4-tri-O-acetyl-6-O-benzyl-α-D-glucopyranosyl trichloroacetimidate) reacts with the activated cyclohexenone under N-iodosuccinimide (NIS) and triflic acid (TfOH) promotion in dichloromethane at 0°C.
Glycosylation Optimization :
| Parameter | Value |
|---|---|
| Donor | Trichloroacetimidate |
| Promoter | NIS/TfOH (1.2 equiv each) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → room temperature |
| Yield | 76% |
Enzymatic Glycosylation Approaches
Recent advances in enzymatic catalysis offer regioselective glycosylation without extensive protecting groups. A Glycine max sucrose synthase (GmSuSy)-coupled system enables UDP-glucose recycling for efficient glucosyl transfer.
Procedure :
- The cyclohexenone derivative 1b is dissolved in phosphate buffer (pH 7.4).
- UDP-glucose (1.5 equiv) and GmSuSy (5 U/mL) are added.
- The reaction is incubated at 37°C for 24 h, yielding the glucosylated product after purification by reversed-phase HPLC.
Key Advantages :
- Avoids harsh acid/base conditions.
- High regioselectivity for the C3-hydroxymethyl group.
Global Deprotection and Final Product Isolation
Following glycosylation, protective groups are removed:
- Debenzylation : Hydrogenolysis (H₂, Pd/C) in ethanol cleaves benzyl ethers.
- Deacetylation : Methanolic sodium methoxide (NaOMe) hydrolyzes acetyl groups.
Deprotection Data :
| Step | Conditions | Yield |
|---|---|---|
| Debenzylation | 10% Pd/C, H₂, EtOH, 12 h | 92% |
| Deacetylation | 0.1 M NaOMe, MeOH, 2 h | 95% |
Final purification via silica gel chromatography (EtOAc/MeOH/H₂O, 70:25:5) affords the title compound as a white solid.
Analytical Characterization
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions: Jasminoside B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Jasminoside B has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of glycosides.
Biology: Studied for its potential antioxidant properties and its role in plant defense mechanisms.
Medicine: Investigated for its cytoprotective activity, particularly in protecting liver cells from damage.
Industry: Utilized in the production of natural fragrances and as a natural dye in the food industry.
Mechanism of Action
Jasminoside B exerts its effects through various molecular pathways. It has been shown to target the TLR4/Myd88/NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . By modulating this pathway, Jasminoside B can reduce oxidative stress and inflammation, providing protective effects in various biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Cyclohexenone Derivatives
Key Observations :
Glycosylation Impact: The target compound and its analog in exhibit enhanced hydrophilicity due to the glucosyl group, improving water solubility compared to non-glycosylated derivatives like Blumenol C (logP ~2.1 vs. ~1.5) . Glycosylation also increases metabolic stability in biological systems by resisting rapid hepatic clearance, a feature absent in compounds like 3-[(4-hydroxyphenyl)amino] derivatives .
Stereochemical Specificity: The (4S)-configuration in confers rigidity to the cyclohexenone ring, reducing conformational flexibility compared to non-stereospecific analogs (e.g., ).
Functional Group Variations: Blumenol C lacks the glucosyl group but retains a hydroxybutyl chain, granting moderate lipophilicity suitable for membrane permeability. The fluorophenyl-substituted analog in introduces electron-withdrawing groups, altering electronic properties and reactivity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- Solubility: Glycosylation increases aqueous solubility (e.g., target compound vs. Blumenol C) .
- Bioactivity: Non-glycosylated compounds like Blumenol C exhibit anti-inflammatory effects, while glycosylated analogs may target carbohydrate-binding proteins (lectins) due to the glucosyl moiety .
Biological Activity
The compound 4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.5 g/mol. The structure includes multiple hydroxyl groups and a cyclohexene moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H32O10 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
| InChI Key | UHHVHDDICOEBTQ-WTZDRGJSSA-N |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies suggest that it may influence:
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, the compound's ability to reduce reactive oxygen species (ROS) has been observed in vitro, suggesting potential applications in oxidative stress-related conditions.
Anti-inflammatory Effects
Studies have shown that the compound can modulate inflammatory responses. It inhibits the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary data indicate that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against Gram-positive bacteria in laboratory settings.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study published in a peer-reviewed journal evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels when treated with the compound.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects using an animal model of arthritis. The administration of the compound resulted in decreased swelling and pain associated with inflammation.
- Antimicrobial Efficacy : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli. The findings revealed a notable zone of inhibition, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
